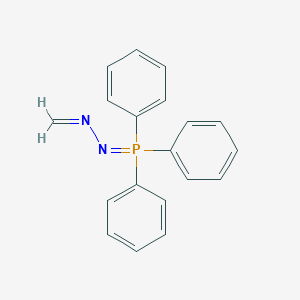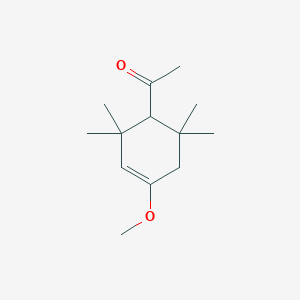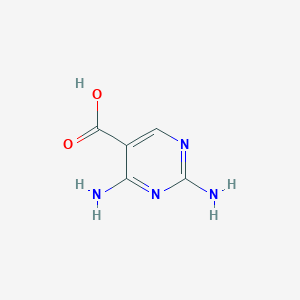![molecular formula C14H17N3O B093169 [(2-Benzylidenecyclohexylidene)amino]urea CAS No. 17026-13-0](/img/structure/B93169.png)
[(2-Benzylidenecyclohexylidene)amino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Benzylidenecyclohexylidene)amino]urea, also known as BCHA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a therapeutic agent. BCHA is a member of the family of Schiff bases, which are compounds that contain a carbon-nitrogen double bond. The unique structure of BCHA makes it an attractive candidate for drug development, as it has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
作用機序
The exact mechanism of action of [(2-Benzylidenecyclohexylidene)amino]urea is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress pathways. [(2-Benzylidenecyclohexylidene)amino]urea has been shown to inhibit the production of nitric oxide, which is a key mediator of inflammation, and to reduce the expression of inflammatory markers such as COX-2 and TNF-alpha. Additionally, [(2-Benzylidenecyclohexylidene)amino]urea has been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which suggests that it may have a protective effect against oxidative damage.
生化学的および生理学的効果
[(2-Benzylidenecyclohexylidene)amino]urea has been shown to have a range of biochemical and physiological effects, which are thought to contribute to its therapeutic potential. In addition to its anti-inflammatory and antioxidant properties, [(2-Benzylidenecyclohexylidene)amino]urea has been shown to have antifungal and antibacterial activity, which suggests that it may have applications in the treatment of infectious diseases. Additionally, [(2-Benzylidenecyclohexylidene)amino]urea has been shown to have a protective effect against DNA damage, which suggests that it may have a role in the prevention of cancer.
実験室実験の利点と制限
One of the main advantages of [(2-Benzylidenecyclohexylidene)amino]urea is its relatively simple synthesis, which makes it easy to produce in large quantities. Additionally, [(2-Benzylidenecyclohexylidene)amino]urea has been shown to be stable under a range of conditions, which makes it a useful compound for in vitro experiments. However, one of the limitations of [(2-Benzylidenecyclohexylidene)amino]urea is its poor solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the exact mechanism of action of [(2-Benzylidenecyclohexylidene)amino]urea is not fully understood, which makes it difficult to predict its effects in vivo.
将来の方向性
There are several potential future directions for research on [(2-Benzylidenecyclohexylidene)amino]urea. One area of interest is the development of novel drug formulations that improve the solubility and bioavailability of [(2-Benzylidenecyclohexylidene)amino]urea. Additionally, further studies are needed to elucidate the exact mechanism of action of [(2-Benzylidenecyclohexylidene)amino]urea, which will help to guide the development of new therapeutic agents. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of [(2-Benzylidenecyclohexylidene)amino]urea in animal models, which will be an important step towards the development of clinical applications.
合成法
The synthesis of [(2-Benzylidenecyclohexylidene)amino]urea involves the reaction of cyclohexanone with benzaldehyde, followed by the addition of urea. The resulting compound is then purified using standard methods, such as recrystallization or column chromatography. The synthesis of [(2-Benzylidenecyclohexylidene)amino]urea has been extensively studied, and several modifications to the reaction conditions have been reported to improve the yield and purity of the compound.
科学的研究の応用
[(2-Benzylidenecyclohexylidene)amino]urea has been the subject of several scientific studies, which have investigated its potential use as a therapeutic agent. In particular, [(2-Benzylidenecyclohexylidene)amino]urea has been shown to exhibit anti-inflammatory activity, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, [(2-Benzylidenecyclohexylidene)amino]urea has been shown to have antioxidant and antimicrobial properties, which suggest that it may have applications in the treatment of other diseases, such as cancer and infections.
特性
CAS番号 |
17026-13-0 |
|---|---|
製品名 |
[(2-Benzylidenecyclohexylidene)amino]urea |
分子式 |
C14H17N3O |
分子量 |
243.3 g/mol |
IUPAC名 |
[(2-benzylidenecyclohexylidene)amino]urea |
InChI |
InChI=1S/C14H17N3O/c15-14(18)17-16-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H3,15,17,18) |
InChIキー |
GNVIWFXVADWHRJ-UHFFFAOYSA-N |
SMILES |
C1CCC(=NNC(=O)N)C(=CC2=CC=CC=C2)C1 |
正規SMILES |
C1CCC(=NNC(=O)N)C(=CC2=CC=CC=C2)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



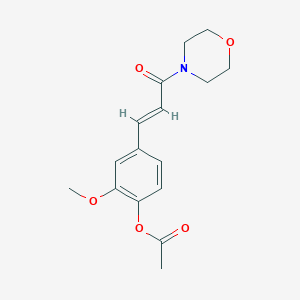
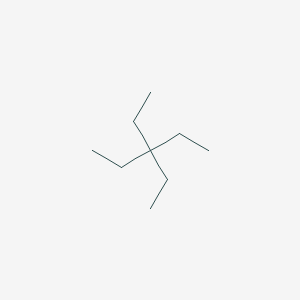
![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)
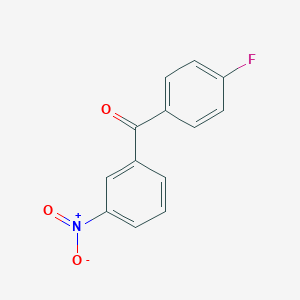
![2-[1,3-Bis({4-[bis(2-chloroethyl)amino]phenyl}methyl)hexahydropyrimidin-2-yl]-4-nitrophenol](/img/structure/B93096.png)
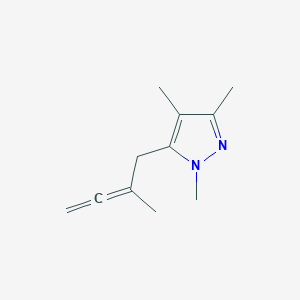
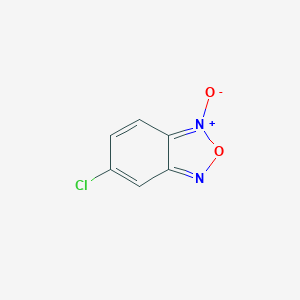
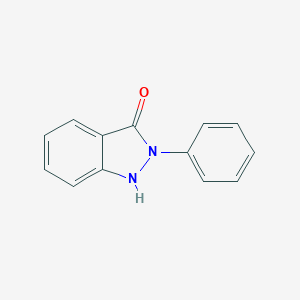
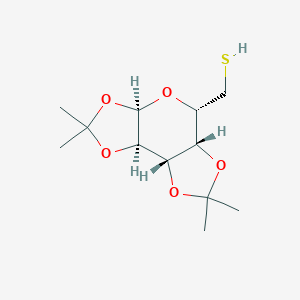
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)

